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Compound of Interest

Compound Name: Alpha,Alpha-[UL-13C12]Trehalose
Cat. No.: B13863423
Get Quote

The physical and chemical properties of a sugar dictate its utility in both formulation stability
and metabolic tracing. Unlike reducing sugars (e.g., glucose) which are susceptible to Maillard
reactions, or sucrose which degrades under acidic conditions, trehalose possesses extreme
thermodynamic stability[2].
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Property | Feature -[UL- [UL-13C12]Sucrose [UL-13C6]Glucose
13C12]Trehalose

Glass Transition Temp
( ~110°C - 120°C

) ~60°C (Moderate) ~30°C (Low)
(Highest)

)

Chemical Stability (pH  Highly Stable (>99% Unstable (~0% intact

) Stable
<b) intact at pH 3.5) at pH 3.5)
) Non-reducing ) )
) Non-reducing (No Reducing (High
Reducing Nature ) ] (Hydrolyzes to ) ]
Maillard risk) ) Maillard risk)
reducing)
) ) +12 Da (Zero overlap +6 Da (Potential
Isotopic Mass Shift ) +12 Da )
with natural) background noise)
Primary Biological MTOR-independent Energy source / Primary
Role autophagy inducer Excipient glycolysis/TCA tracer
) o Lyo-protectant for Lyo-protectant Not used for
Biopharma Application o o
mADbs, ADCs, LNPs (temperature limited) lyophilization

Data synthesized from biopharmaceutical stability and metabolomic profiling literature[2],[3].

Application Framework I: Biopharmaceutical
Excipient Tracking

The Causality of the Approach: In lyophilized formulations (e.g., monoclonal antibodies or lipid
nanoparticles), primary drying must occur below the freeze-concentration glass transition
temperature (ngcontent-ng-c2699131324=""_nghost-ng-c2339441298="" class="inline ng-star-
inserted">

). Because the

of trehalose is significantly higher than that of sucrose, it allows for higher storage temperatures
and an ~13% reduction in primary drying time per 1°C difference[2]. To track the
pharmacokinetics of the excipient or verify residual clearance, LC-MS/MS is required. 13C12-
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Trehalose is the optimal internal standard (ISTD) because its +12 Da shift perfectly resolves
from the natural isotopic envelope of endogenous trehalose, negating matrix-induced ion
suppression.
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LC-MS/MS workflow using 13C12-Trehalose as an internal standard.

Protocol: Self-Validating LC-MS/MS Quantification

o Sample Preparation: Extract 50 pL of plasma/tissue homogenate. Add 200 pL of cold
acetonitrile to precipitate high-abundance proteins. Causality: Removing proteins prevents
column fouling and eliminates severe ion suppression in the electrospray source.

e ISTD Spiking: Spike the sample with a precise concentration (e.g., 50 ng/mL) of 13C12-
Trehalose. Causality: Adding the ISTD early in the workflow corrects for any volumetric
losses during extraction and variable ionization efficiencies.

o Chromatographic Separation: Inject onto a Hydrophilic Interaction Liquid Chromatography
(HILIC) column. Causality: Trehalose is highly polar. Standard reversed-phase (C18)
columns will not retain it, causing it to elute in the solvent front. HILIC ensures proper
retention and symmetrical peak shape|[3].

 MRM Detection (Negative ESI): Monitor the transitions

341
119 for endogenous trehalose and

353
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123 (or 185) for 13C12-Trehalose[4].

» Self-Validation Checkpoint: Run a "Blank + ISTD" sample (matrix containing no endogenous
trehalose, spiked only with 13C12-Trehalose). If the system is valid, the

341 channel will show absolute zero signal. Any signal here indicates either isotopic impurity
of the standard or in-source fragmentation cross-talk, which invalidates the quantitative run.

Application Framework II: Tracing mTOR-
Independent Autophagy

The Causality of the Approach: Macroautophagy is typically suppressed by the mammalian
target of rapamycin (mTOR) pathway. However, in neurodegenerative diseases (like ALS or
Parkinson's), inhibiting mTOR is often highly toxic to cells[5]. Trehalose is uniquely capable of
inducing autophagy independently of mTOR, utilizing alternative signaling cascades such as
p38 MAPK and TFEB to clear protein aggregates[6].

When studying this mechanism in vitro, researchers must prove that the autophagic response
Is driven by trehalose itself, rather than its degradation product (glucose) providing energy. By
treating cells with 13C12-Trehalose, scientists can track its intracellular accumulation and
monitor for the appearance of 13C6-Glucose, which would indicate active trehalase enzyme
degradation[7].
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MTOR-independent autophagy induction pathway by trehalose.
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Protocol: In Vitro Metabolic Flux and Autophagy
Validation

Cell Culture Treatment: Treat target cells (e.g., fibroblasts or motor neurons) with 100 mM
13C12-Trehalose for 24 hours. Causality: Mammalian cells lack dedicated trehalose
transporters; high extracellular concentrations are required to drive uptake via fluid-phase
endocytosis.

Metabolite Extraction: Lyse cells in cold 80% methanol and analyze via LC-MS/MS. Track
the ratio of intracellular 13C12-Trehalose to 13C6-Glucose. Causality: If 13C6-Glucose
levels spike, intracellular trehalase is actively hydrolyzing the tracer, meaning the
downstream effects may be partially glucose-driven rather than a direct trehalose signaling
event[7].

Western Blotting for LC3B: Lyse a parallel set of cells to measure the conversion of cytosolic
LC3B-I (18 kDa) to lipid-associated LC3B-II (16 kDa). Causality: The lipidation of LC3B is the
definitive biochemical hallmark of autophagosome formation[1].

Self-Validation Checkpoint: Include a control group treated with Rapamycin (a known mTOR
inhibitor). Perform a Western blot for phosphorylated mTOR (p-mTOR). For the experimental
system to be valid, the Rapamycin group must show decreased p-mTOR and increased
LC3B-II, while the 13C12-Trehalose group must show increased LC3B-Il with no decrease in
baseline p-mTOR([5]. This internally validates that the observed autophagy is strictly mTOR-
independent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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